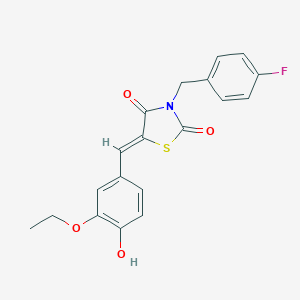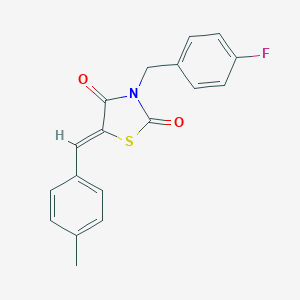
3-bromo-N'-{2-(diethylamino)-5-nitrobenzylidene}benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N'-{2-(diethylamino)-5-nitrobenzylidene}benzohydrazide, also known as BDBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess several unique properties that make it suitable for a wide range of applications.
Aplicaciones Científicas De Investigación
3-bromo-N'-{2-(diethylamino)-5-nitrobenzylidene}benzohydrazide has been extensively studied for its potential applications in scientific research. It has been found to possess several unique properties that make it suitable for a wide range of applications. This compound has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a pH sensor and as a selective colorimetric sensor for the detection of fluoride ions.
Mecanismo De Acción
The mechanism of action of 3-bromo-N'-{2-(diethylamino)-5-nitrobenzylidene}benzohydrazide is not fully understood. However, it is believed that this compound interacts with certain biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the conformation and function of these molecules, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been found to possess antioxidant and anti-inflammatory properties. This compound has been shown to induce apoptosis in cancer cells and to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-bromo-N'-{2-(diethylamino)-5-nitrobenzylidene}benzohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it possesses several unique properties that make it suitable for a wide range of applications. However, this compound also has some limitations. It is relatively unstable and can decompose under certain conditions. It also has limited solubility in some solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-bromo-N'-{2-(diethylamino)-5-nitrobenzylidene}benzohydrazide. One potential direction is the development of new applications for this compound in scientific research. This compound has already been used in several applications, but there may be other potential applications that have not yet been explored. Another potential direction is the study of the mechanism of action of this compound. Understanding the mechanism of action of this compound can provide insights into its physiological and biochemical effects. Finally, the development of new derivatives of this compound with improved properties is another potential direction for future research.
Métodos De Síntesis
The synthesis of 3-bromo-N'-{2-(diethylamino)-5-nitrobenzylidene}benzohydrazide involves the reaction of 3-bromo-benzohydrazide with 2-(diethylamino)-5-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable catalyst and solvent. The product is then purified and characterized using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Propiedades
Fórmula molecular |
C18H19BrN4O3 |
|---|---|
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
3-bromo-N-[(E)-[2-(diethylamino)-5-nitrophenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H19BrN4O3/c1-3-22(4-2)17-9-8-16(23(25)26)11-14(17)12-20-21-18(24)13-6-5-7-15(19)10-13/h5-12H,3-4H2,1-2H3,(H,21,24)/b20-12+ |
Clave InChI |
ROPYBPIZBSRWBI-UDWIEESQSA-N |
SMILES isomérico |
CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC(=CC=C2)Br |
SMILES |
CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)C2=CC(=CC=C2)Br |
SMILES canónico |
CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (2-chloro-4-{[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B302134.png)
![3-(4-chlorobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302135.png)



![Methyl 4-{[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B302139.png)


![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302148.png)
![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302151.png)
![methyl 3-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B302154.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302155.png)
![(5Z)-5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302156.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302157.png)